(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene
CAS No.: 178557-28-3
Cat. No.: VC16695293
Molecular Formula: C29H40FeNOP
Molecular Weight: 505.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178557-28-3 |
|---|---|
| Molecular Formula | C29H40FeNOP |
| Molecular Weight | 505.5 g/mol |
| IUPAC Name | [2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
| Standard InChI | InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m1../s1 |
| Standard InChI Key | MUHDYVQFEIUFON-LHDNRSKOSA-N |
| Isomeric SMILES | CC(C)(C)[C@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
| Canonical SMILES | CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
Introduction
Structural and Stereochemical Features
The molecular structure of (S,S)-ip-FOXAP features a ferrocene core substituted with two functional groups: a diphenylphosphine (PPh₂) at one cyclopentadienyl ring and a 4-isopropyl-4,5-dihydrooxazole (oxazoline) at the other . The oxazoline ring adopts a trans configuration, with the isopropyl group at the 4-position introducing steric bulk that influences the ligand’s chiral environment (Figure 1). The ferrocene backbone provides rigidity and planar chirality, while the phosphine and oxazoline moieties act as P- and N-donors, respectively, facilitating chelation to metals like palladium, rhodium, and iridium .
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Molecular formula: C₃₃H₃₅FeNOP
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InChIKey: FELCHLOAEMNOQM-UHFFFAOYSA-N
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Stereochemistry: (2S,4S) configuration ensures C₁-symmetry.
Synthesis and Purification
The synthesis of (S,S)-ip-FOXAP follows a modular approach common to ferrocenyl P,N-ligands :
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Oxazoline Formation: Reaction of a chiral β-amino alcohol (e.g., (S)-valinol) with a nitrile derivative under acidic conditions yields the oxazoline ring.
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Phosphine Introduction: Lithiation of the ferrocene at the 2-position, followed by treatment with chlorodiphenylphosphine, installs the phosphine group.
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Stereochemical Control: The use of enantiopure starting materials ensures retention of the (2S,4S) configuration.
Purification is achieved via recrystallization from ethanol, yielding an orange crystalline solid with a melting point of 164–165°C . The ligand is hygroscopic and must be stored under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the phosphine moiety .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 572.47 g/mol |
| Melting Point | 164–165°C |
| Appearance | Orange crystalline solid |
| Solubility | Soluble in CH₂Cl₂, THF, toluene |
| Storage | Under nitrogen, in the dark |
The ligand’s stability in air is limited due to the susceptibility of the phosphine group to oxidation. Handling in a glovebox or under Schlenk conditions is recommended .
Applications in Asymmetric Catalysis
(S,S)-ip-FOXAP has been employed in numerous enantioselective transformations, leveraging its ability to induce high enantiomeric excess (ee) in products.
Asymmetric Hydrogenation
In rhodium-catalyzed hydrogenations of α,β-unsaturated carbonyl compounds, (S,S)-ip-FOXAP achieves >95% ee for substrates like methyl benzoylformate . The bulky isopropyl group on the oxazoline suppresses unproductive metal-coordination modes, enhancing selectivity.
Allylic Alkylation
Palladium complexes of this ligand facilitate allylic alkylations with 92–98% ee, outperforming traditional ligands like BINAP in reactions involving cyclic ketones . The P,N-chelation stabilizes the transition state, favoring nucleophilic attack at the less hindered face.
Hydroboration and Hydrosilylation
In copper-catalyzed hydroborations of styrenes, (S,S)-ip-FOXAP delivers boronate esters with 88–94% ee . The oxazoline’s nitrogen atom modulates electron density at the metal center, accelerating oxidative addition steps.
Comparative Performance with Related Ligands
| Reaction Type | Ligand | ee (%) |
|---|---|---|
| Hydrogenation | (S,S)-ip-FOXAP | 95 |
| BINAP | 82 | |
| Allylic Alkylation | (S,S)-ip-FOXAP | 98 |
| PHOX | 90 |
The ligand’s superiority stems from its balanced steric and electronic profile, which avoids excessive bulk while maintaining sufficient rigidity .
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